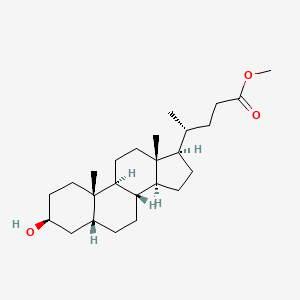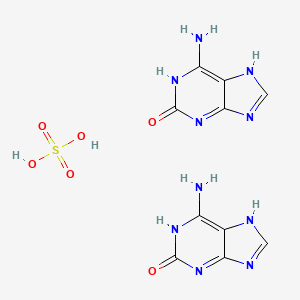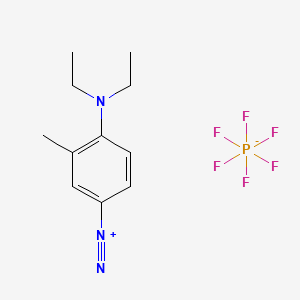
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various industrial applications. Diazonium salts are known for their versatility in forming azo compounds, which are essential in dye and pigment industries. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)-3-methylaniline. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium salt. The resulting diazonium chloride is then treated with hexafluorophosphoric acid to precipitate the stable diazonium hexafluorophosphate salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be explosive under certain conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) cyanide, and water. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are valuable in dye manufacturing.
Reduction Reactions: The primary amine, 4-(Diethylamino)-3-methylaniline, is regenerated.
科学的研究の応用
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: Diazonium salts are used in bioconjugation techniques to label proteins and nucleic acids.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: The compound is used in the manufacture of colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions to form new chemical bonds. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition.
類似化合物との比較
Similar Compounds
- 4-(Diethylamino)-3-methylbenzenediazonium chloride
- 4-(Diethylamino)-3-methylbenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-3-methylbenzenediazonium sulfate
Uniqueness
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its enhanced stability compared to other diazonium salts. The hexafluorophosphate anion provides superior stabilization, making it less prone to decomposition and safer to handle. This stability is particularly advantageous in industrial applications where consistent quality and safety are paramount.
特性
CAS番号 |
68911-96-6 |
|---|---|
分子式 |
C11H16F6N3P |
分子量 |
335.23 g/mol |
IUPAC名 |
4-(diethylamino)-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3.F6P/c1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;1-7(2,3,4,5)6/h6-8H,4-5H2,1-3H3;/q+1;-1 |
InChIキー |
FTFODHLBKKUHTH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



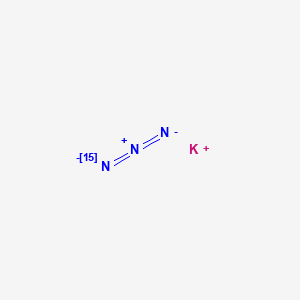
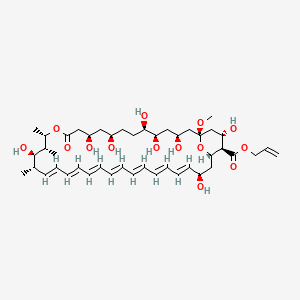

![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
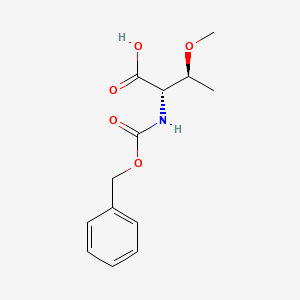

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
